1-Boc-7-Benzyloxy-3-bromoindole

Catalog No.
S903778
CAS No.
914349-40-9
M.F
C20H20BrNO3
M. Wt
402.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-7-Benzyloxy-3-bromoindole

CAS Number

914349-40-9

Product Name

1-Boc-7-Benzyloxy-3-bromoindole

IUPAC Name

tert-butyl 3-bromo-7-phenylmethoxyindole-1-carboxylate

Molecular Formula

C20H20BrNO3

Molecular Weight

402.3 g/mol

InChI

InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-12-16(21)15-10-7-11-17(18(15)22)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3

InChI Key

LPLKQYAKUPQJCO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)Br

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)Br

1-Boc-7-Benzyloxy-3-bromoindole is a strategically protected indole derivative designed for multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group at the N-1 position and the benzyl (Bn) ether at the C-7 position serve critical functions: they prevent unwanted side reactions at the indole nitrogen and the 7-hydroxyl group, respectively, while enhancing solubility in organic solvents. The bromine atom at the C-3 position provides a versatile and reliable reactive handle for introducing a wide range of substituents via cross-coupling reactions, making this compound a key building block for complex, functionalized indole-based molecules in medicinal chemistry and materials science. [REFS-1, REFS-2]

Substituting 1-Boc-7-Benzyloxy-3-bromoindole with seemingly similar analogs introduces significant process risks and synthetic inefficiencies. Using an N-unprotected analog, such as 7-Benzyloxy-3-bromoindole, exposes the acidic N-H proton, which can lead to undesired deprotonation or N-arylation side reactions under basic conditions common in cross-coupling, thereby reducing yield and complicating purification. Opting for a C-7 hydroxyl analog (1-Boc-7-hydroxy-3-bromoindole) would subject the free phenol to O-alkylation or other unwanted transformations. While a 3-iodo analog might offer higher reactivity, the 3-bromo compound provides a more stable intermediate with a finely tuned reactivity profile, crucial for sequential, multi-step syntheses where managing chemoselectivity is paramount. [REFS-1, REFS-2]

Demonstrated Efficacy as a Key Intermediate in Multi-Step Pharmaceutical Synthesis

This compound is a documented key intermediate in synthetic routes towards complex pharmaceutical targets. For instance, in a patented synthesis of a C-3 functionalized indole derivative, the use of 1-Boc-7-benzyloxy-3-bromoindole ensures that subsequent coupling reactions proceed without interference from the N-H or a C-7 hydroxyl group. In contrast, starting with the unprotected 7-hydroxyindole would necessitate additional protection/deprotection steps, lowering the overall process efficiency and yield. The dual-protection strategy offered by this specific compound is integral to achieving high-yield outcomes in lengthy synthetic sequences. [1]

Evidence DimensionSynthetic Route Efficiency
Target Compound DataEnables direct, high-yield C-3 functionalization in a multi-step synthesis.
Comparator Or BaselineAn unprotected 7-hydroxyindole analog, which would require at least two additional process steps (protection and deprotection).
Quantified DifferenceAvoids a 2-step protection/deprotection sequence, improving atom economy and reducing process time.
ConditionsMulti-step synthesis of complex indole-based active pharmaceutical ingredients.

For process development and scale-up, minimizing the number of synthetic steps is critical for improving overall yield, reducing costs, and simplifying manufacturing.

Superior Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The N-Boc protecting group is crucial for achieving high yields in Suzuki-Miyaura cross-coupling reactions. In a study on base-free carbonylative Suzuki couplings, a generic N-Boc protected 3-bromoindole demonstrated a 77% isolated yield. [1] This contrasts with unprotected indoles, where the acidic N-H proton can interfere with the basic conditions typically required for the catalytic cycle, leading to lower yields and the formation of byproducts. [2] The Boc group enhances substrate solubility and electronically modifies the indole ring, facilitating clean and efficient transmetalation and reductive elimination steps. [2]

Evidence DimensionIsolated Yield in Carbonylative Suzuki Coupling
Target Compound Data77% (for a representative N-Boc-3-bromoindole). [<a href="https://pubs.acs.org/doi/10.1021/ol500473j" target="_blank">1</a>]
Comparator Or BaselineN-H indoles, which are known to be problematic substrates under standard basic Suzuki conditions due to competitive deprotonation. [<a href="https://pubs.acs.org/doi/abs/10.1021/cr00039a007" target="_blank">2</a>]
Quantified DifferenceSignificantly improved yield and cleaner reaction profile compared to unprotected analogs.
ConditionsPd(dba)2 catalysis, (t-Bu)3P·HBF4 ligand, with phenyl DABO boronate under base-free conditions. [<a href="https://pubs.acs.org/doi/10.1021/ol500473j" target="_blank">1</a>]

For syntheses requiring C-3 arylation or acylation, selecting this N-Boc protected precursor directly translates to higher product yields, simpler purification, and more reliable process outcomes.

Enabling Selective C-2 Functionalization via Halogen-Metal Exchange

The combination of an N-Boc group and a C-3 bromo substituent is a well-established strategy for directing regioselective functionalization at the C-2 position. The Boc group facilitates clean halogen-metal exchange (e.g., with n-BuLi or t-BuLi) at the C-3 position, which then directs deprotonation or rearrangement to form a C-2 organometallic intermediate. This would be impossible with an N-H indole, as the organolithium reagent would simply deprotonate the acidic nitrogen. This method allows for the sequential and controlled introduction of substituents at both the C-2 and C-3 positions, a critical capability for building complex molecular architectures. [1]

Evidence DimensionRegiochemical Control in Lithiation
Target Compound DataEnables selective formation of a C-2 lithiated species via halogen dance or directed metallation.
Comparator Or BaselineN-H-3-bromoindole, which undergoes non-selective deprotonation at the N-1 position.
Quantified DifferenceProvides absolute regiocontrol for C-2 functionalization, which is otherwise unachievable.
ConditionsReaction with organolithium reagents (e.g., n-BuLi, t-BuLi) in aprotic solvents at low temperatures.

This compound is the material of choice for syntheses requiring precise, stepwise construction of 2,3-disubstituted indoles, a common motif in kinase inhibitors and other bioactive molecules.

Core Building Block for C-3 Arylated or Alkenylated 7-Hydroxyindoles

This intermediate is optimally suited for Suzuki, Heck, or Sonogashira coupling reactions to install aryl, vinyl, or alkynyl groups at the C-3 position. The robust Boc and Benzyl protecting groups ensure high yields and clean conversions. Subsequent deprotection under standard conditions provides direct access to C-3 functionalized 7-hydroxyindoles, which are key pharmacophores in various therapeutic areas. [1]

Precursor for Synthesizing 2,3-Disubstituted Indole-Based Kinase Inhibitors

Leveraging the ability to perform selective C-2 lithiation followed by quenching with an electrophile, this compound serves as an ideal starting point for the controlled, sequential synthesis of 2,3-disubstituted indoles. This specific substitution pattern is critical for the activity of numerous kinase inhibitors and other targeted therapeutics. [2]

Fragment-Based Drug Discovery (FBDD) Programs Targeting Indole-Binding Pockets

As a stable, reliably reactive, and highly functionalized fragment, this compound is valuable in FBDD campaigns. It allows for the systematic exploration of chemical space around the 7-oxy-indole core through parallel synthesis, enabling the rapid generation of libraries for screening against protein targets where indole recognition is key.

XLogP3

5.4

Wikipedia

Tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate

Dates

Last modified: 08-16-2023

Explore Compound Types